Pitavastatin-d5 Lactone
Description
Properties
Molecular Formula |
C₂₅H₁₇D₅FNO₃ |
|---|---|
Molecular Weight |
408.48 |
Synonyms |
(4R,6S)-6-[(1E)-2-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one; [4R-[4α,6β(E)]]-6-[2-[2-(Cyclopropyl-d5)-4-_x000B_(4-fluorophenyl)-3-quinolinyl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one; NK 104-d5; NK 10 |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Enrichment Strategies
Design and Execution of Deuterium (B1214612) Incorporation Pathways for Pitavastatin (B1663618) Lactone Synthesis
The defining feature of Pitavastatin-d5 Lactone is the presence of five deuterium atoms on the cyclopropyl (B3062369) ring attached to the quinoline (B57606) core. The synthetic strategy is therefore designed to incorporate this deuterated moiety from a suitable starting material. A common approach involves the use of a deuterated cyclopropyl precursor, such as d5-cyclopropyl bromide or a corresponding boronic acid derivative, which is introduced early in the synthesis of the quinoline heterocyclic core.
Once the deuterated quinoline core is synthesized, it is converted into a reactive intermediate, such as a phosphonium (B103445) salt or a sulfone, to facilitate its coupling with the chiral side-chain. researchgate.net This modular approach allows for the efficient incorporation of the isotopic label without altering the established procedures for constructing the rest of the molecule.
Stereoselective Synthesis of the Pitavastatin Lactone Core Structure
Achieving the correct stereochemistry at the C4 and C6 positions of the lactone ring—(4R,6S)—is paramount for the molecule's utility as an internal standard that closely mimics the behavior of the unlabeled analyte. Several stereoselective strategies have been developed for the synthesis of the pitavastatin side-chain.
One prominent method is the Wittig reaction or the Julia-Kocienski olefination . researchgate.netthieme-connect.comresearchgate.net These reactions are used to form the crucial (E)-alkene bond that links the quinoline core to the dihydroxyheptenoate side-chain. The synthesis typically involves coupling a phosphonium ylide or a sulfone derived from the deuterated quinoline core with a chiral aldehyde precursor of the lactone side-chain. google.com This precursor, often derived from materials like (S)-epichlorohydrin or through asymmetric aldol (B89426) condensation, already contains the necessary stereocenters. researchgate.netrsc.orgrsc.org The Julia-Kocienski olefination is often favored due to its high (E)-stereoselectivity, which minimizes the formation of the undesired (Z)-isomer impurity. researchgate.netthieme-connect.com
Post-Synthetic Derivatization and Purification Techniques for this compound
Following the coupling reaction, the resulting product is a protected form of Pitavastatin-d5, which must be deprotected and lactonized. This is typically achieved under acidic conditions, which remove protecting groups (like tert-butyldimethylsilyl (TBS) or acetonide groups) and promote the cyclization of the dihydroxy acid to form the stable lactone ring. google.com
Purification of the final this compound is crucial to remove unreacted starting materials, reagents, and reaction byproducts, particularly any remaining unlabeled material or diastereomeric impurities. Standard chromatographic techniques are employed for this purpose.
Column Chromatography: Initial purification of the crude product is often performed using silica (B1680970) gel column chromatography. researchgate.net A solvent system, such as a mixture of toluene (B28343) and ethyl acetate, is used to separate the target compound from impurities based on polarity. researchgate.net
High-Performance Liquid Chromatography (HPLC): For achieving the high purity required for an analytical standard (>95%), preparative HPLC is often the method of choice. lgcstandards.com A reverse-phase column (e.g., C18) with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer is typically used.
Crystallization: Recrystallization from a suitable solvent system, like a mixture of dichloromethane (B109758) and hexane, can be used as a final purification step to yield a crystalline solid product with high purity. researchgate.netgoogle.com
No post-synthetic derivatization is typically required for this compound itself, as it is the desired stable form for use as an internal standard in mass spectrometric analysis. nih.govnih.gov
Assessment of Isotopic Purity and Labeling Efficiency in Synthetic Batches
Confirming the isotopic purity and the precise location of the deuterium labels is a critical quality control step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used for this comprehensive assessment.
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary tool for confirming the successful incorporation of the deuterium atoms. The mass spectrum of this compound will show a molecular ion peak that is 5 Daltons higher than that of the unlabeled lactone. nih.govnih.govresearchgate.net For instance, while the [M+H]⁺ ion for unlabeled pitavastatin lactone is observed at m/z 404.3, the corresponding ion for the d5-lactone would be expected around m/z 409.3. nih.govresearchgate.net By analyzing the mass distribution of the molecular ion cluster, the isotopic purity can be quantified.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the cyclopropyl protons would be absent or significantly diminished, providing clear evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A peak in the deuterium NMR spectrum confirms the presence of the label and its chemical environment. huji.ac.ilwikipedia.org While it has lower resolution than proton NMR, it is highly effective for verifying the success of deuteration. wikipedia.org
¹³C NMR: The carbon signals for the deuterated cyclopropyl ring will show coupling to deuterium (C-D coupling) and will be split into multiplets, further confirming the site of labeling.
The combination of these techniques allows for a thorough characterization of the final product, ensuring its identity, chemical purity, and isotopic enrichment meet the stringent requirements for its use as an internal standard. A certificate of analysis for a typical batch of deuterated pitavastatin would include data from these methods. lgcstandards.com
Data Tables
Table 1: Representative LC-MS/MS Parameters for Pitavastatin Lactone Analysis Interactive data table. Click on headers to sort.
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govnih.gov |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Parent Ion (m/z) | 404.3 (Unlabeled) | nih.gov |
| Product Ion (m/z) | 290.3 (Unlabeled) | nih.gov |
| Parent Ion (m/z) | ~409.3 (d5-labeled, predicted) | N/A |
| Product Ion (m/z) | ~290.3 or ~295.3 (d5-labeled, predicted) | N/A |
| Column | BDS Hypersil C8 or similar | nih.gov |
| Mobile Phase | Methanol / 0.2% Acetic Acid in Water | nih.gov |
Table 2: Example Isotopic Purity Data for a Deuterated Pitavastatin Batch Interactive data table. Click on headers to sort.
| Isotopic Species | Normalized Intensity (%) |
|---|---|
| d0 | 0.00% |
| d1 | 0.07% |
| d2 | 0.00% |
| d3 | 0.03% |
| d4 | 5.00% |
| d5 | 94.91% |
Data derived from a representative Certificate of Analysis for Pitavastatin-d5 Sodium Salt, which reflects the purity of the deuterated core structure. lgcstandards.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Chromatographic Separation Techniques
High-resolution chromatography is indispensable for isolating Pitavastatin-d5 Lactone from its impurities and potential stereoisomers, ensuring accurate quantification and characterization.
Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods
The development of a robust High-Performance Liquid Chromatography (HPLC) method for this compound is predicated on achieving optimal separation from related substances. A typical reversed-phase HPLC method would be developed and optimized by systematically evaluating various parameters.
Key Optimization Parameters:
Stationary Phase: C18 columns are frequently employed for the separation of statins and their lactones due to their hydrophobic nature.
Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly utilized. The gradient is optimized to ensure adequate retention of the analyte while providing sharp, symmetrical peaks.
Flow Rate and Column Temperature: These are adjusted to achieve efficient separation within a reasonable analysis time.
It is important to note the potential for a deuterium (B1214612) isotope effect on the retention time of this compound compared to its non-deuterated counterpart. The substitution of hydrogen with deuterium can lead to slight changes in the molecule's polarity and interaction with the stationary phase, often resulting in a slightly earlier elution for the deuterated compound in reversed-phase chromatography.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are attributed to the use of sub-2 µm particle size columns, which operate at higher pressures. For this compound, a UPLC method would provide superior separation from closely related impurities and degradants. The principles of method development are similar to HPLC, but with adjustments to flow rate and gradient times to leverage the increased efficiency of the UPLC system.
Chiral Separation Techniques for Enantiomeric and Diastereomeric Purity Assessment
Pitavastatin (B1663618) possesses two chiral centers, leading to the possibility of four stereoisomers. Although the lactonization process involves the chiral centers of the parent acid, it is crucial to assess the enantiomeric and diastereomeric purity of this compound. Chiral HPLC is the method of choice for this purpose.
Methodology:
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the chiral separation of statins and related compounds.
Mobile Phase: Normal-phase chromatography, employing solvent systems like hexane/isopropanol or hexane/ethanol, is often preferred for chiral separations on these CSPs. The ratio of the solvents is a critical parameter for optimizing the separation of stereoisomers.
Quantitative and Qualitative Mass Spectrometric Analysis
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the structural elucidation and quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is a primary confirmation of the identity of this compound. The five deuterium atoms will result in a 5-dalton increase in the molecular weight compared to the unlabeled compound.
Tandem Mass Spectrometry (LC-MS/MS) is employed for structural confirmation and quantitative analysis. In MS/MS, the precursor ion corresponding to the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. This fragmentation pattern serves as a structural fingerprint.
Optimization of Multiple Reaction Monitoring (MRM) Transitions for Deuterated Analogs
For quantitative bioanalysis, LC-MS/MS is typically operated in the Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
The MRM transitions for the non-deuterated Pitavastatin Lactone have been reported as m/z 404.2 → 290.3. nih.gov The precursor ion (m/z 404.2) corresponds to the protonated molecule [M+H]+. The major product ion (m/z 290.3) is a result of the fragmentation of the lactone ring and side chain.
For this compound, the precursor ion is expected to be at m/z 409.2, reflecting the five deuterium atoms. The location of the deuterium atoms on the phenyl ring suggests that the major fragment ion at m/z 290.3, which contains the quinoline (B57606) ring system but not the fluorophenyl group, may remain unchanged. However, other fragments may show a mass shift. A thorough optimization of the collision energy is necessary to maximize the intensity of the selected MRM transition.
Table 2: Predicted and Reported MRM Transitions for Pitavastatin Lactone and its d5 Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitavastatin Lactone | 404.2 | 290.3 |
| This compound | 409.2 (Predicted) | 290.3 (Predicted) |
High-Resolution Mass Spectrometry (HRMS) for Definitive Elemental Composition and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₂₅H₁₇D₅FNO₃, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that is within a few parts per million (ppm) of the theoretical value, thus confirming its elemental composition.
In practice, the analysis would involve dissolving the this compound standard in a suitable solvent and introducing it into the mass spectrometer, often via an electrospray ionization (ESI) source. The resulting mass spectrum would show the protonated molecule, [M+H]⁺. The high resolving power of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.
Table 1: Theoretical vs. Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₅H₁₇D₅FNO₃ |
| Theoretical Monoisotopic Mass | 408.1906 u |
| Expected [M+H]⁺ Ion | 409.1979 u |
| Expected Mass Accuracy | < 5 ppm |
While specific experimental HRMS data for this compound is not publicly available, tandem mass spectrometry (MS/MS) data for the non-deuterated Pitavastatin lactone shows a characteristic transition of m/z 404.3 → m/z 290.3 nih.gov. This fragmentation pattern corresponds to the loss of the lactone side chain, providing structural information. A similar fragmentation would be expected for the deuterated analogue, with the precursor ion shifted by 5 Da.
Spectroscopic Techniques for Structural and Isotopic Confirmation
A suite of spectroscopic techniques is employed to provide a comprehensive structural and isotopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be utilized to confirm its structure and the position of the deuterium labels.
¹H NMR: The proton NMR spectrum would confirm the absence of signals corresponding to the cyclopropyl (B3062369) protons, which are replaced by deuterium in this isotopologue. The remaining proton signals would be consistent with the rest of the molecular structure.
¹³C NMR: The carbon-13 NMR spectrum would show all 25 carbon atoms of the molecule. The signals for the deuterated cyclopropyl carbons would be observed as triplets due to coupling with deuterium (spin I=1), providing direct evidence of deuteration at this position.
¹⁹F NMR: The fluorine-19 NMR spectrum would exhibit a singlet corresponding to the single fluorine atom on the phenyl ring, confirming its presence.
2D NMR: Two-dimensional NMR experiments are crucial for assigning the complex ¹H and ¹³C spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of different molecular fragments.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The presence of a strong carbonyl stretching vibration around 1735 cm⁻¹ would be indicative of the lactone ring. A broad absorption in the region of 3400 cm⁻¹ would correspond to the hydroxyl group. Aromatic C-H and C=C stretching vibrations would also be present. The C-D stretching vibrations of the deuterated cyclopropyl group would be expected at a lower frequency (around 2200-2100 cm⁻¹) compared to C-H stretching vibrations (around 3000-2900 cm⁻¹).
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | ~3400 (broad) |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~2960-2850 |
| C-D (deuterated cyclopropyl) | ~2200-2100 |
| C=O (lactone) | ~1735 |
| C=C (aromatic) | ~1600, 1500 |
| C-F | ~1250-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is determined by its chromophoric system, primarily the quinoline and fluorophenyl rings. Studies on Pitavastatin calcium have shown absorption maxima around 245 nm and 315 nm. researchgate.net The lactone form would be expected to have a similar UV absorption profile, as the chromophore is unchanged.
Elemental analysis is a fundamental technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₂₅H₁₇D₅FNO₃), the theoretical elemental composition can be calculated. Experimental results from combustion analysis should closely match these theoretical values to confirm the stoichiometric purity of the compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Mass Percent (%) |
| Carbon (C) | 73.50 |
| Hydrogen (H + D) | 5.43 |
| Fluorine (F) | 4.65 |
| Nitrogen (N) | 3.43 |
| Oxygen (O) | 11.75 |
Rigorous Analytical Method Validation for this compound Quantification
The use of this compound as an internal standard in quantitative assays necessitates the rigorous validation of the analytical method.
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
In the context of this compound quantification, the method's specificity and selectivity must be demonstrated against:
Related Substances: This includes the non-deuterated Pitavastatin and its lactone, as well as any potential impurities and degradation products. Forced degradation studies of Pitavastatin under acidic, basic, oxidative, and photolytic conditions have identified several degradation products, including the lactone form. An analytical method, typically HPLC or UPLC, must be able to resolve the this compound peak from all these potential interferents.
Matrix Components: When analyzing biological samples (e.g., plasma, urine), the method must demonstrate a lack of interference from endogenous components of the matrix at the retention time of the analyte and the internal standard. This is typically assessed by analyzing multiple blank matrix samples from different sources.
Chromatographic methods coupled with mass spectrometric detection (LC-MS/MS) offer high selectivity due to the monitoring of specific precursor-to-product ion transitions. For Pitavastatin lactone, the transition m/z 404.3 → m/z 290.3 is commonly used. nih.gov For this compound, a corresponding transition of m/z 409.2 → m/z 290.3 would be monitored, providing a high degree of selectivity.
Establishment of Linearity and Calibration Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity is typically established by analyzing a series of calibration standards at different concentrations. The response of the detector (e.g., peak area ratio of the analyte to the internal standard) is plotted against the nominal concentration of the analyte, and a linear regression analysis is performed.
In studies validating methods for the simultaneous determination of pitavastatin and its lactone metabolite, excellent linearity has been demonstrated. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method showed a linear calibration curve for pitavastatin lactone in human plasma and urine over a concentration range of 0.1 to 200 ng/mL nih.gov. Another study also reported a linear range of 1 to 200 ng/mL for pitavastatin lactone in human plasma nih.govresearchgate.net. The correlation coefficient (r²) for these calibration curves is consistently high, often exceeding 0.99, indicating a strong linear relationship between the instrument response and the concentration of the analyte.
Table 1: Linearity and Calibration Range for Pitavastatin Lactone
| Analytical Method | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| LC-MS/MS | Human Plasma | 0.1 - 200 | > 0.99 |
| LC-MS/MS | Human Urine | 0.1 - 200 | > 0.99 |
Comprehensive Assessment of Precision (Repeatability and Intermediate Precision) and Accuracy (Bias)
The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the mean of a set of results to the true value and is often expressed as the percentage of bias or relative error.
For the analysis of pitavastatin lactone, both intra-day (repeatability) and inter-day (intermediate precision) have been thoroughly evaluated. In a validated LC-MS/MS method, the intra- and inter-day precision values for pitavastatin lactone were found to be less than 4.2% nih.govresearchgate.net. The accuracy, assessed by comparing the measured concentration to the nominal concentration, was reported to be between -8.1% and 3.5% for both pitavastatin and its lactone nih.govresearchgate.net. These results demonstrate the high precision and accuracy of the analytical method for the quantification of pitavastatin lactone.
Table 2: Precision and Accuracy Data for Pitavastatin Lactone Quantification
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
|---|---|---|---|---|
| Pitavastatin Lactone | Low QC | < 4.2 | < 4.2 | -8.1 to 3.5 |
| Pitavastatin Lactone | Medium QC | < 4.2 | < 4.2 | -8.1 to 3.5 |
Characterization of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For sensitive analytical methods like LC-MS/MS, the LOQ for pitavastatin lactone has been established at low concentrations. One study reported a lower limit of quantitation of 1 ng/mL for both pitavastatin and its lactone in human plasma nih.govresearchgate.net. Another method achieved an even lower LOQ of 0.1 ng/mL in both human plasma and urine nih.gov. The determination of these limits is crucial for the application of the method in pharmacokinetic studies where low concentrations of the analyte are often encountered.
Table 3: LOD and LOQ for Pitavastatin Lactone
| Analytical Method | Matrix | Limit of Quantification (LOQ) (ng/mL) |
|---|---|---|
| LC-MS/MS | Human Plasma | 1 |
| LC-MS/MS | Human Plasma | 0.1 |
Evaluation of Recovery and Matrix Effects Across Diverse Sample Types
The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the sample matrix.
In the validation of analytical methods for pitavastatin, extraction recovery from human plasma has been assessed. For pitavastatin, the mean extraction recoveries were reported to be 79.9 ± 8.23%, 71.5 ± 13.9%, and 74.4 ± 6.35% at concentrations of 0.5, 20, and 320 ng/mL, respectively researchgate.net. Another study indicated that the mean extraction recovery of pitavastatin was above 70% and that no significant matrix effect was found researchgate.net. While these values are for the parent compound, similar recovery and matrix effect characteristics are expected for its lactone metabolite and its deuterated isotopologue, this compound, due to their structural similarities. The evaluation across diverse sample types, such as different sources of plasma or other biological fluids, is a critical step to ensure the robustness and reliability of the analytical method.
Table 4: Recovery of Pitavastatin in Human Plasma
| Concentration (ng/mL) | Mean Extraction Recovery (%) |
|---|---|
| 0.5 | 79.9 ± 8.23 |
| 20 | 71.5 ± 13.9 |
Stability Profiling and Mechanistic Degradation Pathway Elucidation
Forced Degradation Studies Under Defined Stress Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines. researchgate.netakjournals.com For Pitavastatin (B1663618), significant degradation has been observed under acidic, basic, and oxidative conditions. ijirse.comscirp.org
Under acidic conditions, Pitavastatin-d5 Lactone is expected to undergo hydrolysis of the lactone ring. This reaction is a common characteristic of statins that exist in a lactone form. nih.gov The acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the lactone, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactone ring to form the corresponding hydroxy acid, which in this case would be Pitavastatin-d5.
In studies conducted on Pitavastatin, significant degradation of approximately 7.90% was observed after 1 hour in 1 N HCl at 60°C. The primary degradation products identified under these conditions were the corresponding open-chain hydroxy acid (Pitavastatin) and an anti-isomer impurity. Another study reported that under acidic hydrolysis, a major and a minor degradation product were formed. tandfonline.com The degradation of Pitavastatin in acidic media has been shown to follow apparent first-order kinetics. tandfonline.comtandfonline.com
The hydrolysis of the lactone ring of this compound is also expected to occur under basic conditions, and this reaction is typically more rapid and extensive compared to acid-catalyzed hydrolysis. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone, leading to the cleavage of the ester bond and formation of the carboxylate and alcohol functionalities of the open-chain form. researchgate.net
Forced degradation studies on Pitavastatin have shown a notable degradation of around 9.79% in 2 N NaOH at 60°C after 1 hour. A number of impurities have been identified under these conditions, including Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities. The formation of multiple degradation products suggests that other reactions, in addition to simple lactone hydrolysis, occur under basic stress conditions.
Pitavastatin has been shown to be susceptible to oxidative degradation. ijirse.com The molecular structure of this compound contains sites that are potentially prone to oxidation. Studies on Pitavastatin subjected to oxidative stress (e.g., using 3% H2O2 at 25°C for 1 hour) resulted in approximately 7.43% degradation.
The primary oxidative degradation products identified include:
5-oxo impurity : This is a result of the oxidation of the secondary alcohol group on the heptenoate side chain. The formation of a 5-keto derivative has been noted as a key oxidative impurity. google.com
N-Oxide of the lactone form : This involves the oxidation of the nitrogen atom in the quinoline (B57606) ring system. ijirse.com
Other recognized impurities such as Desfluoro impurity, anti-isomer impurity, and Z-isomer impurity have also been observed under oxidative conditions.
Photolytic Decomposition:
Pitavastatin is known to be photolabile. nih.gov When exposed to UV-A radiation, it undergoes photodegradation, which has been shown to follow first-order kinetics. nih.gov The primary photochemical reaction observed is photocyclization, leading to the formation of four-ring photoproducts. nih.gov Specifically, benzophenanthridine-like photoproducts have been identified. nih.gov In some forced degradation studies, the lactone impurity was the only degradation product generated under photolytic stress, with a degradation of about 2.35%.
Thermal Decomposition:
Thermal stress can also induce the degradation of Pitavastatin. When exposed to a temperature of 60°C for 2 days, a degradation of approximately 9.64% was observed. A number of impurities were formed under these conditions, including the Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, and Tertiary butyl ester impurity. In some other studies, no significant degradation products were observed under thermal stress. ijirse.com
Identification and Structural Characterization of this compound Degradants
The identification and structural characterization of degradation products are crucial for understanding the degradation pathways and for ensuring the quality and safety of the drug substance. For Pitavastatin, and by extension this compound, modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-ESI/MS/MS, are employed for the separation and identification of degradants. ijirse.com
The following table summarizes the key degradation products of Pitavastatin that have been identified in forced degradation studies. It is anticipated that this compound would generate the corresponding deuterated versions of these degradants.
| Degradation Product | Stress Condition(s) | Method of Identification |
| Pitavastatin-d5 (open acid form) | Acidic and Basic Hydrolysis | LC-MS/MS |
| Anti-isomer impurity | Acidic, Basic, Oxidative, Thermal | HPLC, LC-MS/MS |
| Z-isomer impurity | Basic, Oxidative, Thermal | HPLC, LC-MS/MS |
| 5-oxo impurity | Basic, Oxidative, Thermal | HPLC, LC-MS/MS |
| Desfluoro impurity | Basic, Oxidative, Thermal | HPLC, LC-MS/MS |
| N-Oxide of lactone form | Oxidative | LC-ESI/MS/MS |
| Photocyclization products | Photolytic | HPLC-DAD, TOF-MS |
| Tertiary butyl ester impurity | Thermal | HPLC |
| Methyl ester impurity | Water Hydrolysis | HPLC |
This table is based on data from studies on non-deuterated Pitavastatin.
Kinetic Modeling and Pathway Mapping of Degradation Processes
Kinetic modeling of degradation processes provides valuable information about the rate at which a drug substance degrades under various conditions. For Pitavastatin, the degradation under acidic conditions has been reported to follow apparent first-order kinetics. tandfonline.comtandfonline.com In one study, the first-order degradation rate constant for Pitavastatin in 0.1 N HCl at 75°C was found to be 0.00202 µg/mL/min. tandfonline.com
Based on the identified degradation products, a simplified degradation pathway for this compound can be proposed. The primary degradation pathway involves the hydrolysis of the lactone ring to form the active hydroxy acid, Pitavastatin-d5. This conversion is reversible and pH-dependent. nih.govnih.gov Under more strenuous conditions, further degradation can occur, leading to the formation of various isomers, oxidation products, and photocyclization products.
Simplified Degradation Pathway of this compound
Hydrolysis (Acidic/Basic): this compound ⇌ Pitavastatin-d5 (Hydroxy Acid)
Oxidation: this compound → 5-oxo-Pitavastatin-d5 Lactone, N-Oxide of this compound, and other related impurities.
Photodegradation: this compound → Photocyclized products (e.g., benzophenanthridine-like derivatives).
Thermal Degradation: this compound → Isomers (Anti, Z), 5-oxo impurity, Desfluoro impurity, etc.
It is important to reiterate that this proposed pathway is based on the degradation of Pitavastatin and serves as a model for the expected degradation of this compound.
Utility of Pit-avastatin-d5 Lactone as a Reference Standard for Degradation Product Analysis
In pharmaceutical stability studies, the use of appropriate reference standards is crucial for the accurate identification and quantification of impurities and degradation products. These standards ensure the reliability of analytical methods used to assess the quality, safety, and efficacy of a drug substance over its shelf life. For Pitavastatin, a key degradation product formed under various stress conditions is its lactone form. this compound, a stable isotope-labeled analog, serves as an invaluable tool in the rigorous analysis of this specific degradant.
Forced degradation studies, performed under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, reveal the intrinsic stability of a drug molecule. ijirse.com Pitavastatin has been shown to degrade under a range of stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat, humidity, and light. scirp.orgscirp.org A recurring and significant degradation product observed across multiple stress conditions is Pitavastatin Lactone. The intramolecular esterification of the carboxylic acid and the secondary alcohol on the heptenoic acid side chain of Pitavastatin leads to the formation of this lactone impurity.
The precise quantification of such degradation products is essential for maintaining product quality. This is where this compound demonstrates its utility. As a stable isotope-labeled internal standard (SIL-IS), it is an ideal reference compound for modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.comacanthusresearch.com
The advantages of using this compound as a reference standard include:
Co-elution with the Analyte: In chromatographic methods, this compound has nearly identical physicochemical properties to the non-labeled Pitavastatin Lactone, causing them to elute at virtually the same time. kcasbio.com This co-elution is critical for compensating for variations in the analytical process, such as matrix effects, which can suppress or enhance the ion signal in mass spectrometry. kcasbio.comchromforum.org
Distinct Mass-to-Charge Ratio: The five deuterium (B1214612) atoms in this compound give it a higher mass than the unlabeled lactone. This mass difference allows the mass spectrometer to distinguish between the standard and the analyte, enabling precise and accurate quantification. acanthusresearch.comclearsynth.com
Correction for Sample Preparation Variability: Any loss of the analyte during sample extraction or processing will be mirrored by a proportional loss of the SIL-IS. kcasbio.com By measuring the ratio of the analyte to the internal standard, the method can correct for such variations, leading to more reliable and reproducible results.
The formation of Pitavastatin Lactone under various forced degradation conditions is well-documented. The use of a qualified reference standard like this compound is essential for accurately assaying the levels of this impurity in stability samples. scirp.org
Below is a summary of findings from forced degradation studies on Pitavastatin, highlighting the conditions that lead to the formation of the lactone impurity.
| Stress Condition | Details of Condition | Lactone Impurity Formation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 1 N HCl at 60 °C for 1 hour | Observed as a main degradation product | |
| Base Hydrolysis | 2 N NaOH at 60 °C for 1 hour | Observed among five recognized impurities | |
| Oxidative Hydrolysis | 3% H2O2 at 25 °C for 1 hour | Observed among five recognized impurities | |
| Water Hydrolysis | 60 °C for 2 hours | Observed among three known impurities | |
| Photolytic Stress | Exposure to 200 W h/m2 and 1.2 million lux hours | Observed as the only degradation product | |
| Thermal Degradation | 60 °C for 2 days | Observed among six known impurities | |
| Humidity Stress | 25 °C and 90% Relative Humidity for 7 days | Observed among three recognized impurities |
In Vitro Metabolic Investigations and Mechanistic Biotransformation Studies
Utilization of Pitavastatin-d5 Lactone as a Probe in In Vitro Metabolic Fate Studies of Pitavastatin (B1663618)
This compound serves as a crucial analytical tool in the study of pitavastatin's metabolic fate. As a stable, isotope-labeled version of the major metabolite, it is used as an internal standard for the accurate quantification of pitavastatin lactone in various biological matrices during in vitro experiments. pharmaffiliates.comsynzeal.com The use of a deuterated standard allows for precise differentiation between the endogenously formed metabolite and the standard by mass spectrometry, which is essential for pharmacokinetic and drug metabolism studies. This application is critical in determining the rate and extent of the conversion of the parent drug, pitavastatin, to its lactone form. pharmaffiliates.com
Elucidation of Enzymatic Glucuronidation Leading to Lactone Formation in Isolated Systems (e.g., Hepatic Microsomes, Recombinant UGTs)
The formation of pitavastatin lactone is a primary metabolic pathway for pitavastatin. nih.govbohrium.com In vitro studies using human hepatic microsomes have demonstrated that the process is initiated by glucuronidation. tandfonline.comnih.gov The mechanism involves the enzymatic conjugation of pitavastatin with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This creates an ester-type pitavastatin glucuronide conjugate. drugbank.com Subsequently, this conjugate undergoes a rapid, non-enzymatic elimination reaction, leading to the formation of the inactive pitavastatin lactone. nih.govbohrium.com
Investigations utilizing recombinant human UGTs have identified the specific isoforms responsible for this initial glucuronidation step. UGT1A3 and UGT2B7 have been shown to be the principal enzymes involved in the process. nih.govbohrium.com Other research also implicates UGT1A1 in this pathway. nih.govclinpgx.org A systematic study of six different statins confirmed that UGT1A1, UGT1A3, and UGT2B7 are the main contributors to lactonization, with UGT1A3 exhibiting the highest capacity for converting pitavastatin. nih.gov The conversion rate for pitavastatin by UGT1A3 was found to be significantly higher than that for other statins like atorvastatin and rosuvastatin. nih.gov
| UGT Isoform | Role in Pitavastatin Glucuronidation | Reference |
|---|---|---|
| UGT1A3 | Principally responsible; demonstrates the highest lactonization capacity. | nih.govbohrium.comnih.gov |
| UGT2B7 | Principally responsible for glucuronidation leading to lactonization. | nih.govbohrium.comnih.gov |
| UGT1A1 | Contributes to the glucuronidation process. | nih.govclinpgx.orgnih.gov |
Investigations of the In Vitro Biotransformation of this compound by Hepatic and Extrahepatic Enzymes
A distinguishing feature of pitavastatin lactone is its metabolic stability, particularly in human systems. In vitro studies have shown that, unlike the lactone forms of many other statins, pitavastatin lactone is not metabolized by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Research comparing the metabolic clearance of the acid and lactone forms of several statins in human liver microsomes found a significant increase in clearance for all lactones except for pitavastatin lactone, highlighting its unique stability. bohrium.com There was no marked difference in the intrinsic clearance between pitavastatin and its lactone in these systems. nih.govbohrium.com
While the parent compound, pitavastatin, undergoes minor metabolism by CYP2C9, its lactone form is resistant to CYP-mediated biotransformation. nih.govbohrium.com However, species differences have been observed. In monkey hepatic microsomes, pitavastatin lactone was found to be metabolized into several other compounds, in contrast to its stability in human microsomes. sci-hub.se
| Statin | Fold Increase in Metabolic Clearance (Lactone vs. Acid) | Primary CYP Enzyme for Lactone Metabolism | Reference |
|---|---|---|---|
| Pitavastatin | No significant increase | Not metabolized by CYPs | bohrium.com |
| Atorvastatin | 73-fold | CYP3A4 | bohrium.com |
| Simvastatin | 70-fold | CYP3A4 | bohrium.com |
| Cerivastatin | 30-fold | CYP3A4 | bohrium.com |
| Fluvastatin | 7-fold | CYP3A4 | bohrium.com |
| Rosuvastatin | 64-fold | CYP3A4 | bohrium.com |
Assessment of this compound's Influence on In Vitro Metabolic Enzyme Activities (e.g., Cytochrome P450, UDP-Glucuronosyltransferase)
The potential for drug-drug interactions is a critical aspect of drug development. In vitro studies have demonstrated that pitavastatin lactone has a low potential for causing such interactions via inhibition of metabolic enzymes. Specifically, pitavastatin lactone showed no inhibitory effects on the metabolism of model substrates for CYP2C9 and CYP3A4. nih.govbohrium.com This is a significant contrast to other statin lactones, such as those of simvastatin and atorvastatin, which have been shown to inhibit CYP metabolism. nih.gov The minimal interaction of both pitavastatin and its lactone with the CYP enzyme system contributes to its lower risk of drug-drug interactions compared to other statins that are heavily metabolized by these enzymes. nih.govnih.gov
Application of this compound in Permeability and Transporter Studies in In Vitro Cellular Models
In vitro cellular models, such as Caco-2 cells, are employed to investigate the permeability and transporter interactions of drug compounds. Studies reveal significant differences in the transport mechanisms between pitavastatin (the acid form) and its lactone metabolite.
The acid form of pitavastatin is a substrate for several solute carrier (SLC) uptake transporters, including organic anion transporting polypeptides (OATPs) such as OATP1B1, OATP2B1, and OATP1B3, which are crucial for its hepatic uptake. nih.govnih.govdiva-portal.org In contrast, these uptake transporters are not involved in the transport of the pitavastatin lactone form. nih.gov
Regarding efflux transporters, the two forms also exhibit different behaviors. The acid form of pitavastatin is a substrate for Breast Cancer Resistance Protein (BCRP), but the lactone form is not. nih.gov Conversely, pitavastatin lactone was found to have a significant stimulatory effect on the ATPase activity of P-glycoprotein (P-gp), an action not observed with the acid form. nih.gov These distinct interactions with uptake and efflux transporters underscore the different pharmacokinetic profiles of pitavastatin and its lactone metabolite.
| Transporter | Transporter Type | Interaction with Pitavastatin (Acid) | Interaction with Pitavastatin Lactone | Reference |
|---|---|---|---|---|
| OATP1, OATP2, OATP8, OAT3, NTCP | Uptake (SLC) | Substrate | Not a substrate | nih.gov |
| P-glycoprotein (P-gp/MDR1) | Efflux (ABC) | No effect on ATPase activity | Stimulates ATPase activity | nih.gov |
| BCRP | Efflux (ABC) | Substrate | Not a substrate | nih.gov |
Strategic Applications As a Research Standard and Internal Standard in Pharmaceutical Development
Role in Analytical Method Development and Validation for Active Pharmaceutical Ingredients (APIs)
The development of robust and reliable analytical methods is fundamental to ensuring the quality and consistency of active pharmaceutical ingredients (APIs). Pitavastatin-d5 Lactone plays a pivotal role in this process for its non-labeled counterpart, Pitavastatin (B1663618). As a stable isotope-labeled (SIL) internal standard, it is chemically almost identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. acanthusresearch.com This property makes it an ideal comparator during the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comresearchgate.net
During method development, this compound is used to optimize various parameters, including chromatographic separation, mass spectrometric detection, and sample extraction. Its predictable behavior, which closely mimics that of Pitavastatin, helps in identifying and mitigating potential issues like matrix effects, where components of a sample can interfere with the analysis. researchgate.net In method validation, this internal standard is crucial for assessing key performance characteristics such as accuracy, precision, linearity, and sensitivity, ensuring the method is suitable for its intended purpose. musechem.com
Function as an Internal Standard in High-Throughput Quantitative Bioanalytical Assays (e.g., LC-MS/MS)
In the realm of high-throughput quantitative bioanalytical assays, particularly those utilizing LC-MS/MS, this compound serves as an indispensable internal standard. nih.gov These assays are essential for pharmacokinetic and pharmacodynamic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. alfa-chemistry.com The use of a stable isotope-labeled internal standard like Pitavastatin-d5 is considered the gold standard in bioanalysis. researchgate.net
Its primary function is to correct for the variability that can occur during sample preparation and analysis. researchgate.net By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of the analyte during extraction, or fluctuations in instrument response, can be accurately compensated for. This is because the internal standard is affected by these variations in the same way as the non-labeled Pitavastatin. nih.gov This ensures a high degree of accuracy and precision in the quantification of Pitavastatin in biological matrices such as plasma and urine. nih.gov A study detailing a high-throughput LC-MS/MS method for the detection of seven statins, including Pitavastatin, utilized Pitavastatin-d5 as an internal standard to ensure the accuracy of the results. nih.gov
Contribution to Impurity Profiling and Process-Related Impurity Identification in Pitavastatin Synthesis
Ensuring the purity of an API is a critical aspect of pharmaceutical manufacturing. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with storage containers. chemicea.comsynthinkchemicals.com this compound can be a valuable tool in the identification and quantification of impurities in Pitavastatin synthesis.
While not an impurity itself, its well-defined structure and spectral properties allow it to be used as a reference marker in chromatographic techniques. In impurity profiling, it can help in the relative retention time mapping of known and unknown impurities. Furthermore, in forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, and pH changes, this compound can be used to track the degradation pathways and identify potential degradation products. The lactone form of Pitavastatin is a known impurity that can form during manufacturing and storage. Therefore, having a deuterated version of this specific impurity is highly beneficial for its accurate quantification.
Significance in Quality Control (QC) and Quality Assurance (QA) Methodologies for Pharmaceutical Substances
In the stringent environment of pharmaceutical quality control (QC) and quality assurance (QA), this compound serves as a critical reference standard. lu.se QC laboratories rely on such standards to ensure that each batch of the manufactured drug meets the predefined quality specifications.
The use of this compound in QC assays provides a high level of confidence in the analytical results. It helps to ensure the consistency and reliability of the methods used for routine testing of raw materials, in-process samples, and the final drug product. synthinkchemicals.com By incorporating this internal standard, QC labs can minimize the impact of day-to-day variations in analytical performance, thereby ensuring that only high-quality Pitavastatin is released for patient use.
Applications in Supporting Regulatory Submissions (e.g., Abbreviated New Drug Applications (ANDAs), Drug Master Files (DMFs)) Through Methodological Rigor
The data generated using robust and validated analytical methods are a cornerstone of regulatory submissions to health authorities like the U.S. Food and Drug Administration (FDA). fda.gov The use of this compound in the analytical methods for Pitavastatin provides the methodological rigor required for these submissions.
Q & A
How should researchers design experiments using Pitavastatin-d5 Lactone as an internal standard in pharmacokinetic studies?
Basic Question
Methodological Answer:
Experimental design must include:
- Control groups : Use unlabeled Pitavastatin lactone to establish baseline pharmacokinetic parameters.
- Replication : Triplicate measurements to account for instrument variability (e.g., LC-MS/MS drift).
- Validation : Cross-validate deuterated and non-deuterated analogs using spiked biological matrices (e.g., plasma, liver homogenates) to assess recovery rates .
- Sampling intervals : Align with the compound’s half-life; for Pitavastatin, frequent sampling within the first 8–12 hours post-administration is critical .
Advanced Question Q. How to optimize signal-to-noise ratios in mass spectrometry when using this compound? Methodological Answer:
- Ion suppression mitigation : Pre-treat samples with protein precipitation (acetonitrile) to reduce matrix effects.
- Isotopic purity verification : Confirm deuterium incorporation (>98%) via high-resolution MS and ¹H-NMR to avoid overlapping peaks with endogenous metabolites .
- Collision energy calibration : Adjust MS parameters using a reference standard (e.g., Atorvastatin-d5) to ensure consistent fragmentation patterns .
What analytical methods are most reliable for validating the purity and stability of this compound?
Basic Question
Methodological Answer:
- Chromatographic separation : Use reversed-phase HPLC with a C18 column (particle size ≤2.6 µm) and mobile phase gradients (e.g., 0.1% formic acid in acetonitrile/water) to resolve deuterated and non-deuterated species .
- Stability testing : Perform accelerated degradation studies under acidic (pH 3.0) and oxidative (H₂O₂) conditions to monitor lactone ring integrity via UV-Vis or NMR .
Advanced Question Q. How to resolve contradictions in stability data under varying storage conditions? Methodological Answer:
- Statistical modeling : Apply Arrhenius kinetics to extrapolate degradation rates from accelerated studies to real-time storage (e.g., −80°C vs. 4°C) .
- Multivariate analysis : Use PCA (Principal Component Analysis) to identify critical factors (e.g., humidity, light exposure) affecting stability .
What are the best practices for synthesizing and characterizing deuterated analogs like this compound?
Advanced Question
Methodological Answer:
- Synthetic route validation : Employ deuterium oxide (D₂O) in acidic/basic hydrolysis steps to ensure selective deuteration at the lactone ring’s methyl groups .
- Structural confirmation : Use HMBC (Heteronuclear Multiple Bond Correlation) NMR to verify lactone carbonyl (δ ~170 ppm) and deuterium incorporation sites .
- Impurity profiling : Quantify residual non-deuterated impurities (<0.5%) using LC-MS with isotopic pattern deconvolution .
How should researchers statistically analyze pharmacokinetic data obtained using deuterated internal standards?
Basic Question
Methodological Answer:
- Normalization : Express concentrations as ratios of deuterated to non-deuterated peak areas to correct for batch effects.
- Regression models : Apply weighted least squares (WLS) to account for heteroscedasticity in calibration curves .
Advanced Question Q. How to address discrepancies between in vitro and in vivo metabolic data? Methodological Answer:
- Compartmental modeling : Use NONMEM or Phoenix WinNonlin to simulate hepatic extraction ratios and compare with in vitro microsomal data .
- Sensitivity analysis : Identify outliers by evaluating residual plots and Cook’s distance in regression models .
How can researchers ensure reproducibility in studies involving this compound?
Basic Question
Methodological Answer:
- Protocol standardization : Document storage conditions (−20°C in amber vials), reconstitution solvents (methanol/water, 70:30), and instrument calibration frequencies .
- Inter-laboratory validation : Share aliquots of the same batch across labs to assess inter-day precision (CV <15%) .
Advanced Question Q. How to troubleshoot inconsistent isotopic enrichment ratios in MS data? Methodological Answer:
- Source contamination checks : Analyze blank samples to detect carryover from previous runs.
- Ion source maintenance : Clean MS ion sources weekly to prevent signal suppression from matrix buildup .
What methodologies are recommended for interpreting mass spectrometry data with deuterated standards?
Advanced Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
